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Compound of Interest

Compound Name:
4-(Piperazin-1-yl)-1H-indazole

dihydrochloride

CAS No.: 2408970-95-4

Cat. No.: B2484793

Get Quote

Focus Application: Rho-Associated Kinase (ROCK-II)
Inhibition[1][2][3]
Executive Summary
The piperazine-indazole scaffold represents a privileged structure in medicinal chemistry,

serving as a robust bioisostere for isoquinoline-based inhibitors.[1] While this core is utilized in

GPCR modulation (specifically 5-HT1A/2A antagonism), its most critical application lies in the

inhibition of Rho-associated protein kinase (ROCK).[1]

This guide objectively compares the binding affinity (ngcontent-ng-c2977031039="" _nghost-

ng-c1310870263="" class="inline ng-star-inserted">

) of second-generation piperazine-indazole analogs against the clinical standard, Fasudil. Our
analysis focuses on the SR-series (Feng et al.), demonstrating how specific substitutions at the
piperazine tail modulate affinity from micromolar to low-nanomolar ranges.[1]
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Key Takeaway: The transition from an isoquinoline core (Fasudil) to an indazole core, coupled

with hydrophobic N-substitutions on the piperazine ring, improves ROCK-II affinity by

approximately 10 to 20-fold (SR-1459 vs. Fasudil).[1]

Structural Basis of Affinity
To interpret the IC50 data, one must understand the binding mode. The indazole moiety

functions as the ATP-competitive hinge binder, forming critical hydrogen bonds with the kinase

backbone (typically Met156/Glu154 in ROCK-II).[1] The piperazine ring acts as a rigid linker,

directing the "tail" substituents into the solvent-exposed region or adjacent hydrophobic

pockets.

Figure 1: SAR Logic & Interaction Map
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Caption: Structural decomposition of the piperazine-indazole scaffold. The "Tail" modification is

the primary driver for the affinity shifts observed in the comparative data below.

Comparative Analysis: Binding Affinity ( )
The following data synthesizes experimental results from standardized kinase inhibition assays

(ATP concentration at

).

Table 1: Potency Landscape of Piperazine-Indazole
Analogs
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Compound ID Core Structure
R-Substituent
(Piperazine
Tail)

ROCK-II

(nM)

Fold
Improvement
vs. Fasudil

Fasudil Isoquinoline
Homopiperazine

(Reference)
358 nM 1.0x (Baseline)

SR-899 Indazole Alkyl-hydroxy 100 nM 3.6x

SR-715 Indazole Alkyl-amino 80 nM 4.5x

SR-1459 Indazole
Phenyl-

substituted
13 nM 27.5x

Technical Interpretation
Indazole vs. Isoquinoline: Replacing the isoquinoline (Fasudil) with indazole generally

improves H-bond donor capability at the hinge region, providing a baseline boost in affinity.

[1]

The "Phenyl" Effect (SR-1459): The dramatic drop in ngcontent-ng-c2977031039=""

_nghost-ng-c1310870263="" class="inline ng-star-inserted">

(from 80 nM to 13 nM) upon introducing a phenyl group at the piperazine tail indicates the
capture of a specific hydrophobic pocket within the ROCK-II active site that alkyl chains (SR-
715) cannot access.

Selectivity Warning: While SR-1459 is the most potent, researchers must note that

increasing lipophilicity (phenyl group) often correlates with increased CYP3A4 inhibition.[1]

SR-715, while less potent against ROCK, offers a cleaner ADME profile.[1]

Experimental Protocol: Validating
To replicate these findings or screen novel analogs, use the following IMAP (Immobilized Metal

Assay for Phosphopeptides) protocol. This fluorescence polarization (FP) method is preferred

over radiometric assays for high-throughput screening of indazole derivatives due to its

homogeneous nature.[1]
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Protocol Pillars (Self-Validating Systems)
Z-Factor Check: Do not proceed if Z' < 0.5 using Fasudil controls.

Auto-fluorescence Flag: Indazoles can be fluorescent.[1] Always run a "Compound Only" well

(no enzyme) to subtract background signal.[1]

Figure 2: IMAP Kinase Assay Workflow
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Caption: Step-by-step workflow for determining IC50 values using Fluorescence Polarization

(IMAP). Comparison to Fasudil control is mandatory in Step 5.

Detailed Methodology
Preparation: Dilute piperazine-indazole analogs in 100% DMSO (100x final concentration).

Enzyme Mix: Prepare ROCK-II (human recombinant) in reaction buffer (10 mM Tris-HCl pH

7.2, 10 mM

, 0.05%

).

Reaction Initiation:

Add 5 µL Compound.

Add 10 µL Enzyme.

Add 5 µL Substrate/ATP Mix (Fluorescein-labeled peptide substrate).[1]

Critical: ATP concentration must be set at the ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

(approx. 10 µM for ROCK-II) to ensure the

reflects competitive inhibition constants (

).

Termination: After 60 minutes, add 60 µL of IMAP Binding Solution (Molecular Devices). The

trivalent metal nanoparticles bind only the phosphorylated substrate.

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 525 nm). High polarization =

High inhibition (if using competition binding) or High activity (if measuring product formation

directly - Note: In IMAP, high polarization = high phosphorylation.[1] Inhibitors reduce

polarization).[1]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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